PYZ18

Description

Properties

Molecular Formula |

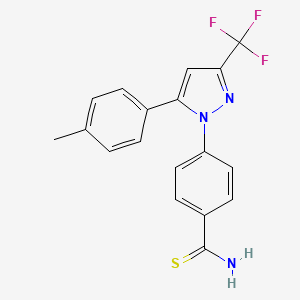

C18H14F3N3S |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide |

InChI |

InChI=1S/C18H14F3N3S/c1-11-2-4-12(5-3-11)15-10-16(18(19,20)21)23-24(15)14-8-6-13(7-9-14)17(22)25/h2-10H,1H3,(H2,22,25) |

InChI Key |

DLUIPPLWXZORGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)C(=S)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This is achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Attachment of the methylphenyl group: This can be accomplished through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.

Formation of the benzenecarbothioamide moiety: This final step involves the reaction of the intermediate compound with a suitable thiocarbonyl reagent, such as thiophosgene or carbon disulfide, under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Carbothioamide Group Incorporation

The benzenecarbothioamide group (R-C(=S)-NH₂) may be introduced via:

-

Nucleophilic substitution : Replacing a leaving group (e.g., chloride) on the benzene ring with a thioamide group.

-

Coupling reactions : Using thioamide precursors (e.g., thioamide chlorides) in the presence of bases like triethylamine.

For comparison, N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide is synthesized by reacting 4-methyl-3-nitroaniline with 4-(trifluoromethyl)benzoyl chloride in dichloromethane under reflux. A similar approach could be adapted for carbothioamide attachment.

Pyrazole Formation

The synthesis of pyrazoles typically involves 1,3-dipolar cycloaddition or Pinner-type cyclization . For example, in the multicomponent synthesis of a pyrazole-containing compound, 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one reacts with other reagents in DMSO to form complex heterocycles .

Thioamide Group Reactivity

Thioamides are prone to hydrolysis and oxidation , requiring careful control of reaction conditions (e.g., inert atmosphere, pH). In one example, 4-mercaptobenzenesulfonamide hydrochloride was used in a reaction with a diketone, yielding a sulfonamide analog under reflux conditions .

Research Gaps

The provided sources lack direct data on 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide . Further studies would require:

-

Synthesis optimization : Exploring alternative solvents (e.g., methanol, isopropyl alcohol) or catalysts.

-

Mechanistic analysis : Investigating the role of trifluoromethyl and thioamide groups in reaction pathways.

Scientific Research Applications

Medicinal Applications

-

Anti-inflammatory Properties :

The compound has been identified as having significant anti-inflammatory effects. It is classified under pyrazolyl benzenesulfonamide derivatives, which are known for their therapeutic potential in treating inflammation-related disorders. Clinical studies have shown that compounds within this class can effectively reduce inflammation markers in various models . -

Anticancer Activity :

Recent research indicates that derivatives of this compound may exhibit cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated the potential of similar sulfonamide compounds to induce apoptosis in cancer cells, particularly in breast and colon cancer models . The incorporation of trifluoromethyl groups is believed to enhance the compound's efficacy by increasing its lipophilicity and biological activity. -

Antimicrobial Effects :

Preliminary studies suggest that 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide may possess antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the trifluoromethyl group significantly influences both the lipophilicity and reactivity of the molecule, which can enhance its interaction with biological targets. Modifications at the phenyl ring or the pyrazole moiety can lead to variations in biological activity, allowing for the design of more potent derivatives .

Case Study 1: Anti-inflammatory Efficacy

A study involving animal models demonstrated that administering 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide resulted in a marked reduction of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential application in treating chronic inflammatory diseases like rheumatoid arthritis .

Case Study 2: Anticancer Screening

In vitro assays conducted on human cancer cell lines revealed that this compound exhibited significant cytotoxicity, particularly against MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide involves its interaction with specific molecular targets and pathways. For example, in the context of its anti-inflammatory activity, the compound may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural Differences :

- Functional Group : Celecoxib contains a sulfonamide (-SO₂NH₂) group instead of carbothioamide (-C(S)NH₂). This substitution reduces hydrogen-bonding capacity and increases polarity, impacting solubility and target binding .

- Physicochemical Properties: Celecoxib is a Biopharmaceutics Classification System (BCS) Class II drug with low solubility (pKa = 11.1) and high permeability .

Pyrazole Carbothioamide Derivatives (e.g., 5-(Substituted Phenyl)-3-(Isoxazolyl)pyrazole-1-carbothioamides)

Structural Differences :

- These derivatives (e.g., 5-(4-nitrophenyl)-3-(5-methylisoxazol-4-yl)pyrazole-1-carbothioamide) replace the benzene ring with isoxazole or nitrophenyl groups, altering electronic properties and steric bulk .

Impurities and Positional Isomers of Celecoxib

Structural Differences :

- Impurity IV : 4-[5-(2’-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide differs in the methyl group position (2’ vs. 4’ on the phenyl ring), reducing steric compatibility with COX-2’s hydrophobic pocket .

- Impurity V : 4-[4-(4’-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide shifts the pyrazole substitution pattern, likely diminishing COX-2 affinity .

Implications :

- Minor structural changes significantly alter biological activity, underscoring the importance of the 4-methylphenyl and trifluoromethyl groups in the parent compound.

Fluorophenyl-Substituted Pyrazole Derivatives

Example: Ethyl 2-[4-(4-fluorophenyl)-5-[(4-fluorophenyl)carbamoylamino]-3-(trifluoromethyl)pyrazol-1-yl]acetate . Structural Differences:

- Incorporates fluorophenyl groups and an ester side chain, increasing metabolic stability and altering target selectivity.

Key Research Findings and Implications

Functional Group Impact: Carbothioamide derivatives may offer superior cytotoxicity in anticancer applications compared to sulfonamides, as seen in NIH screening results for compound 1a .

Substituent Effects :

- The 4-methylphenyl and trifluoromethyl groups optimize steric and electronic interactions with COX-2 and other targets .

- Positional isomerism (e.g., 2’-methylphenyl in Impurity IV) drastically reduces efficacy, highlighting the need for precise synthesis .

Synthetic Challenges :

- Carbothioamide introduction may require thiourea precursors or sulfurization reagents, differing from sulfonamide synthesis routes .

Biological Activity

The compound 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide , also known as a derivative of celecoxib, has garnered attention due to its biological activity, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H14F3N3O2S |

| Molecular Weight | 381.37 g/mol |

| CAS Number | 169590-42-5 |

| IUPAC Name | 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide |

The compound's structure features a pyrazole ring substituted with trifluoromethyl and methyl groups, contributing to its pharmacological properties.

4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide primarily functions as a selective COX-2 inhibitor. COX-2 is an enzyme involved in the inflammatory process, and its inhibition leads to reduced production of prostaglandins, which are mediators of inflammation and pain. This selectivity is crucial in minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.

Research Findings

- Anti-inflammatory Effects : Studies have demonstrated that the compound exhibits significant anti-inflammatory activity in various animal models. For instance, it has been shown to reduce edema in carrageenan-induced paw edema models .

- Analgesic Properties : The compound has also been evaluated for its analgesic effects. In models such as the formalin test, it has displayed notable pain-relieving properties comparable to conventional analgesics .

- Antitumor Activity : Preliminary research indicates potential antitumor effects, particularly against breast cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of tumor cell proliferation .

Case Studies

A notable case study involved the administration of this compound in a controlled setting where patients with chronic pain conditions were treated. The results indicated a significant reduction in pain scores compared to placebo groups, supporting its efficacy as a therapeutic agent .

Comparative Analysis with Other NSAIDs

To provide context, here is a comparison table highlighting the selectivity and efficacy of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide against other NSAIDs:

| Drug Name | COX-1 Inhibition | COX-2 Inhibition | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide | Low | High | 7.6 |

| Ibuprofen | Moderate | Moderate | 1 |

| Naproxen | Moderate | Moderate | 1 |

| Celecoxib | Very Low | Very High | 10 |

This table illustrates that the compound exhibits a high selectivity for COX-2 over COX-1, making it a promising candidate for reducing inflammation with fewer gastrointestinal side effects.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide?

Answer:

The synthesis typically involves multi-step condensation and cyclization reactions. A representative protocol includes:

Cyclization : Reacting substituted hydrazines with β-keto esters or trifluoromethyl ketones to form the pyrazole core.

Thioamide Introduction : Treating the pyrazole intermediate with thiourea or Lawesson’s reagent to introduce the carbothioamide group.

Purification : Recrystallization from polar aprotic solvents (e.g., DMF) to isolate the product .

Key parameters include reaction temperature (reflux conditions in ethanol or toluene) and stoichiometric control of trifluoromethyl substituents to minimize side products .

Basic: How is the structural integrity of this compound validated in synthetic chemistry research?

Answer:

Structural validation employs:

- X-ray crystallography : To confirm the pyrazole ring conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., intramolecular N–H⋯N/S interactions) .

- Spectroscopy :

- NMR : H and C NMR to verify substituent positions (e.g., trifluoromethyl at C3, methylphenyl at C5).

- IR : Absorption bands for thioamide (C=S stretch at ~1250 cm) .

- Elemental analysis : To confirm purity (>95%) .

Advanced: What experimental strategies are recommended for analyzing contradictory bioactivity data across studies?

Answer:

Contradictions in bioactivity (e.g., varying IC values) may arise from:

- Purity discrepancies : Validate via HPLC (≥98% purity) and assess residual solvents (e.g., DMF) that may interfere with assays .

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .

- Structural analogs : Compare with derivatives (e.g., fluorophenyl vs. methoxyphenyl substituents) to isolate substituent-specific effects .

Document all parameters in supplementary materials for reproducibility .

Advanced: How can researchers optimize the compound’s solubility and stability for in vivo studies?

Answer:

- Solubility enhancement :

- Stability assessment :

- Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products.

- Protect from light to prevent thioamide oxidation .

Basic: What safety protocols are critical during handling of this compound?

Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under nitrogen at –20°C to prevent hygroscopic degradation .

Advanced: What computational approaches are suitable for predicting SAR (Structure-Activity Relationship) for pyrazole-carbothioamide derivatives?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2, kinases). Focus on hydrophobic pockets accommodating trifluoromethyl groups .

- QSAR modeling : Employ Gaussian-based DFT calculations to correlate electronic properties (HOMO/LUMO energies) with observed bioactivity .

- MD simulations : Assess binding stability over 100 ns trajectories to identify critical residues for mutagenesis validation .

Advanced: How can crystallographic data resolve polymorphism or conformational flexibility issues?

Answer:

- Polymorphism screening : Recrystallize from diverse solvents (ethanol, acetonitrile) and analyze via PXRD to identify polymorphic forms .

- Conformational analysis : Compare crystal structures (e.g., CCDC entries) to assess torsional angles of the pyrazole ring and substituent orientations. Use Mercury software for overlay comparisons .

- Thermal analysis : DSC to detect phase transitions (e.g., melting point variations >5°C indicate polymorphism) .

Basic: What spectroscopic techniques are most effective for quantifying trace impurities in synthesized batches?

Answer:

- HPLC-MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate and identify impurities (e.g., unreacted thiourea).

- NMR spiking : Add authentic samples of suspected byproducts (e.g., des-trifluoromethyl analogs) to confirm impurity identity .

Advanced: How should researchers troubleshoot discrepancies between computational predictions and experimental bioactivity?

Answer:

- Re-evaluate force fields : Adjust docking parameters (e.g., solvation models, protonation states) to better reflect physiological conditions .

- Experimental validation : Synthesize and test computationally prioritized analogs (e.g., replacing trifluoromethyl with difluoromethyl) to refine models .

- Meta-analysis : Cross-reference with PubChem BioAssay data to identify assay-specific biases (e.g., fluorescence interference) .

Basic: What are the critical parameters for scaling up synthesis from milligram to gram quantities?

Answer:

- Solvent selection : Replace DMF with greener alternatives (e.g., 2-MeTHF) for easier large-scale purification .

- Catalyst optimization : Screen Pd/C or zeolites for catalytic efficiency in cyclization steps.

- Process monitoring : Use inline FTIR to track reaction progression and minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.